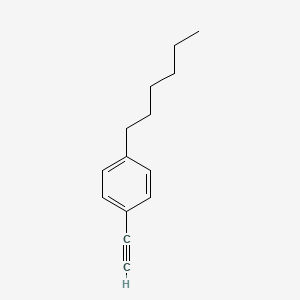

1-Ethynyl-4-hexylbenzene

Descripción general

Descripción

1-Ethynyl-4-hexylbenzene is an organic compound with the molecular formula C14H18 . It is a derivative of benzene and belongs to the class of organic compounds known as alkylbenzenes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an ethynyl group at one position and a hexyl group at the fourth position . The average molecular mass is 186.293 Da .Physical And Chemical Properties Analysis

This compound has a molecular weight of 186.29 g/mol . It has a complexity of 176 and a monoisotopic mass of 186.140850574 gAplicaciones Científicas De Investigación

Organic Semiconductors

Electronic and Photophysical Properties : A study explored the properties of compounds including 1-Ethynyl-4-hexylbenzene as substitutions on an anthracene ring, affecting the molecular energies and photophysical properties. This has implications in the development of semiconducting materials for electronic applications (Hur et al., 2011).

Thin-Film Transistor Devices : Another study synthesized a new molecule by coupling this compound to anthracene-9,10-dione, producing a material with high charge carrier mobility. This material demonstrated significant potential for use in organic thin film transistors (OTFTs) and single-crystal field-effect transistors (SC-FETs) (Hur et al., 2012).

Polymerization Processes

Polycondensation : A study investigated the polycondensation of 1-ethynyl-2,5-dihexyl-4-iodobenzene in the presence of this compound, leading to oligomers with a narrow molecular weight distribution. This research opens up prospects for synthesizing defectless poly(p-phenyleneethynylene)s (Kovalev et al., 2005).

Electro-optical and Electrochemical Properties : A study focused on the synthesis of a polyacetylene derivative by polymerizing 1-ethynyl-4-phenoxybenzene. This research contributes to understanding the electro-optical and electrochemical properties of such polymers, which are crucial for various technological applications (Gal et al., 2017).

Catalysis

- Acetalization and Esterification : A theoretical study highlighted the use of low-molecular-weight terminal alkynes, like this compound, as catalysts for acetalization and esterification reactions. This novel application offers a new perspective on the use of terminal alkynes in chemical synthesis (Sekerová et al., 2019).

Luminescence and Optical Properties

- Luminescence and Nonlinear Optical Properties : Research on the luminescence and nonlinear optical properties of compounds like this compound provides insights into their potential applications in optoelectronics and photonics (Mohite et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-ethynyl-4-hexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18/c1-3-5-6-7-8-14-11-9-13(4-2)10-12-14/h2,9-12H,3,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPDFDTYANKKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379401 | |

| Record name | 1-Ethynyl-4-hexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-11-9 | |

| Record name | 1-Ethynyl-4-hexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the position of 1-Ethynyl-4-hexylbenzene substitution on the anthracene ring affect the material properties?

A: Research has shown that the position of this compound substitution on the anthracene core significantly influences the intermolecular interactions and consequently, the optical and electronic properties of the resulting material. For example, when substituted at the 9,10-positions of the anthracene ring, it enhances J-aggregated intermolecular interactions, leading to a lower bandgap energy and more compact film morphology [, , ]. This results in enhanced hole mobility, making it more suitable for applications in organic thin-film transistors (OTFTs) [].

Q2: What is the significance of the optical properties observed in these anthracene derivatives containing this compound?

A: The anthracene derivatives synthesized with this compound exhibit distinct optical properties, characterized by specific absorption and emission profiles [, ]. The observed symmetric structures in their transmittance and photoluminescence (PL) spectra, with peaks exhibiting similar vibrational energy levels for both the ground and excited states, provide valuable insights into the electronic transitions within these molecules [, ]. These findings are crucial for understanding their potential applications in optoelectronic devices.

Q3: Beyond OTFTs, what other applications can benefit from the incorporation of this compound into conjugated systems?

A: this compound's versatility extends beyond its use in anthracene-based semiconductors. It serves as a valuable monomer in multicomponent polymerization reactions []. For instance, it can be used to synthesize fused heterocyclic polymers containing imidazo[2,1-b]thiazole units []. These polymers exhibit promising properties like good solubility, thermal stability, and low band gaps, making them attractive for various applications in organic electronics and photonics.

Q4: Are there any computational studies conducted on these anthracene derivatives containing this compound?

A: Yes, density functional theory (DFT) calculations have been employed to investigate the electronic structure of these anthracene derivatives []. These calculations provide theoretical estimates of the band gap energies, which can be compared with experimental data obtained from techniques like spectroscopic ellipsometry []. Such comparisons are essential for validating the accuracy of computational models and understanding the relationship between molecular structure and material properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)

![2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1362201.png)